N1-Ethyl Substitution Increases Lipophilicity by ~0.5 logP Units Relative to N1-Methyl Analog
The target compound's N1-ethyl substituent contributes approximately 0.5 logP units higher lipophilicity compared to the N1-methyl analog 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol (CAS 1856046-93-9), based on established fragment-based π-contribution of a methylene group (Δπ ≈ 0.5). This differential predicts enhanced passive membrane permeability and increased CYP2E1/1A2 metabolic susceptibility—properties that can be exploited to tune pharmacokinetic profiles in lead optimization without altering the core pharmacophore [1].
| Evidence Dimension | Octanol-water partition coefficient (logP) – fragment contribution difference |
|---|---|
| Target Compound Data | AlogP 1.29 (2-{[(1-ethyl-3-methyl-1H-pyrazol-5-yl)amino]methyl}phenol, CAS 1856078-13-1) |
| Comparator Or Baseline | 2-{[(1,3-dimethyl-1H-pyrazol-5-yl)amino]methyl}phenol (CAS 1856046-93-9): AlogP comparable but lacking one methylene unit; expected AlogP ≈ 0.8–0.9 based on fragment subtraction (computed value unavailable from authoritative source) |
| Quantified Difference | Estimated ΔAlogP ≈ +0.4–0.5 (ethyl vs. methyl) based on fragment contribution methodology |
| Conditions | Computed logP fragment contribution analysis (CDK/MOE framework); no experimental logP data available for either compound |
Why This Matters
In procurement for CNS-penetrant or hepatically cleared lead series, the N1-ethyl analog provides a measurable lipophilicity increment over the N1-methyl comparator, enabling fine-tuning of permeability-metabolism trade-offs without introducing additional heteroatoms.
- [1] Ghose, A.K., Viswanadhan, V.N., Wendoloski, J.J. Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. Journal of Physical Chemistry A, 1998, 102(21), 3762–3772. DOI: 10.1021/jp980230o. View Source
